tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. It belongs to a class of compounds known as spirocyclic amines, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound can be classified under the broader category of carboxylic acid derivatives due to the presence of a carboxylate functional group.
The compound is synthesized through specific organic reactions, often involving the use of tert-butyl groups and azaspiro frameworks. Its synthesis and applications have been explored in various studies focused on drug development and chemical biology.
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize reagents such as tert-butyl bromide, amines, and various catalysts to facilitate the formation of the desired spirocyclic structure. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and purity.
The molecular structure of tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can be represented as follows:
The compound features a spiro arrangement where a nitrogen atom is integrated into the bicyclic system, contributing to its unique properties.
The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with other molecules.
tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can participate in various chemical reactions:
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to prevent unwanted side reactions and ensure high selectivity.
The mechanism of action for tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is not fully elucidated but is hypothesized to involve interactions at biological targets relevant in pharmacology:
In vitro studies may be employed to assess its biological activity and mechanism, utilizing assays that measure enzyme inhibition or receptor activation.
Relevant data from studies indicate that these properties contribute to its utility in various applications within medicinal chemistry.
tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has potential applications in:
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS RN: 1319716-44-3) involves sophisticated multi-step sequences to construct its spirocyclic core with precise regiochemical control. The primary route employs a reductive cyclization strategy starting from appropriately functionalized precursors. Key intermediates such as methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate undergo catalytic hydrogenation under pressurized hydrogen (50 Psi) using Raney nickel in methanol at ambient temperature. This critical step simultaneously reduces the nitrile group while facilitating intramolecular reductive amination to form the spiro[4.4]nonane system [3].
Alternative pathways exploit ring-closing strategies via intramolecular alkylation of δ-halo ketones followed by stereoselective reduction. The hydroxy group at position 6 is typically introduced through chemoselective reduction of a ketone precursor (6-oxo derivative) using borohydride reagents or via catalytic hydrogenation with palladium catalysts. Post-cyclization modifications often include Boc protection/deprotection sequences to achieve optimal functional group compatibility. The synthetic complexity arises from the need to control stereochemistry at the spiro-junction and the hydroxy-bearing carbon, requiring careful optimization of reaction parameters such as temperature, catalyst loading, and hydrogen pressure to prevent epimerization or over-reduction [3] [4].
Table 1: Key Synthetic Methods for 6-Hydroxy-2-Azaspiro[4.4]nonane Core
Methodology | Key Reagents/Conditions | Intermediate | Yield Range |
---|---|---|---|
Reductive Cyclization | Raney Ni, H₂ (50 Psi), MeOH, rt | Cyanomethylpyrrolidine dicarboxylate | 45-65% |
Ring-Closing Alkylation | NaH, DMF, 0°C to rt | δ-Halo ketone precursor | 30-50% |
Ketone Reduction | NaBH₄, MeOH, 0°C | 6-Oxo-2-azaspiro[4.4]nonane | 75-92% |
The C6-hydroxy group in tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate serves as a versatile regioselective handle for further molecular elaboration. Its secondary alcohol functionality undergoes efficient O-alkylation under Williamson ether synthesis conditions (alkyl halides, NaH/DMF) to install diverse alkoxy chains without competing N-alkylation at the Boc-protected lactam nitrogen. This selectivity is attributed to the steric shielding and reduced nucleophilicity of the carbamate-protected nitrogen. When employing α-bromo esters under Mitsunobu conditions (PPh₃, DIAD), the system yields spirocyclic ester derivatives with inversion of configuration at C6, enabling access to enantiomeric scaffolds [4] [6].
Carboxylative functionalization leverages the hydroxy-to-acid transformation through Jones oxidation or TEMPO/bleach systems to generate the corresponding 6-carboxy derivative. This carboxylic acid serves as a precursor for peptide coupling (using HATU or EDCI) with amino-bicyclo[2.1.1]hexane derivatives to form complex architectures like tert-butyl N-(2-{6-hydroxy-2-azaspiro[4.4]nonane-2-carbonyl}bicyclo[2.1.1]hexan-2-yl)carbamate (C₂₀H₃₂N₂O₄). Notably, the Boc group remains intact during these transformations, demonstrating its robustness under diverse reaction conditions [4] [6].
Table 2: Regioselective Transformations of 6-Hydroxy-2-Azaspiro[4.4]nonane
Reaction Type | Conditions | Product Class | Regioselectivity |
---|---|---|---|
O-Alkylation | R-X, NaH, DMF, 0°C→rt | 6-Alkoxy derivatives | >95% |
Mitsunobu Esterification | RCOOH, PPh₃, DIAD, THF | 6-Ester derivatives | Inversion at C6 |
Oxidation | Jones reagent, acetone, 0°C | 6-Carboxy-2-azaspiro[4.4]nonane | Quantitative |
Amide Coupling | R-NH₂, HATU, DIPEA, DCM | Bicyclic amide conjugates | >98% |
The tert-butoxycarbonyl (Boc) group in tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CCCC2O) exemplifies an ideal orthogonal protection strategy for secondary amines in spirocyclic systems. Its incorporation employs di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine or DMAP in dichloromethane. This group provides exceptional stability under basic conditions and during nucleophilic substitutions at the C6 hydroxy group, while remaining acid-labile (cleavable with TFA or HCl in dioxane). Crucially, the Boc group withstands hydrogenation conditions (Pd/C, H₂) and borohydride reductions essential for precursor transformations, unlike Cbz or Fmoc alternatives that require protective catalysis [1] [2] [4].
Comparative studies reveal that the steric bulk of the tert-butyl moiety minimizes lactam ring conformational flexibility, enhancing crystallinity for purification and X-ray analysis. Storage protocols specify inert atmosphere maintenance at room temperature to prevent inadvertent deprotection. When deprotection is required, the resultant azaspiro[4.4]nonane salt can be reprotected with alternative groups (e.g., acetyl, tosyl) or directly utilized in fragment couplings for pharmaceutical targets like ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2) inhibitors [1] [2] [4].
Table 3: Protecting Group Performance in Azaspiro[4.4]nonane Synthesis
Protecting Group | Installation Reagent | Stability Profile | Cleavage Conditions |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O, TEA/DCM | Stable to bases, nucleophiles, H₂ | TFA/DCM (0°C, 30 min) |
Carbobenzyloxy (Cbz) | Cbz-Cl, NaOH/dioxane | Base-stable; hydrogenolytically labile | H₂, Pd/C, MeOH |
9-Fluorenylmethyl (Fmoc) | Fmoc-OSu, Na₂CO₃/DMF | Acid-stable; base-labile | Piperidine/DMF (20%) |
While the parent tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate lacks defined stereocenters, its synthetic precursors and derivatives exhibit chirality at the spiro-junction and C6 position. Enantioselective synthesis employs chiral auxiliaries attached to cyclization precursors, with subsequent auxiliary removal after ring formation. Advanced methodologies leverage asymmetric hydrogenation of prochiral enol ethers or enamines using DuPhos-Rh catalysts or BINAP-Ru complexes to install stereocenters with >90% ee. X-ray crystallographic analysis (e.g., monoclinic C2 space group, β=97.029°) confirms the envelope conformation of five-membered rings in spirocyclic derivatives, highlighting the topological constraints influencing stereochemical outcomes [3].
Biocatalytic approaches utilizing ketoreductases (KREDs) enable kinetic resolution of racemic 6-oxo precursors or asymmetric reduction to yield (R)- or (S)-6-hydroxy enantiomers. Computational modeling of the spirocyclic transition state predicts preferential binding conformations in enzyme active sites, allowing ee optimization through substrate engineering. These chiral intermediates serve as precursors to stereochemically defined inhibitors for targets like ENPP2, where absolute configuration modulates binding affinity in fibrotic disease pathways. Future directions focus on dynamic kinetic resolutions and organocatalytic desymmetrization to access quaternary stereocenters at spiro-junctions [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: